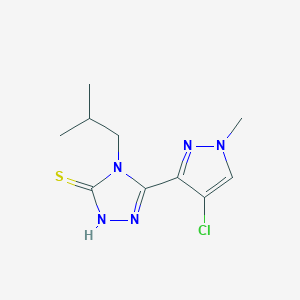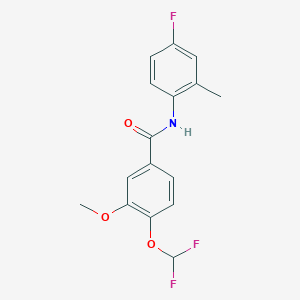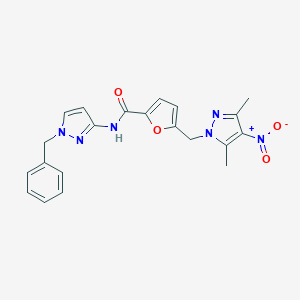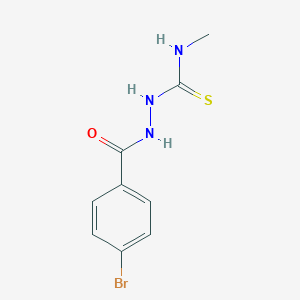
5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol, also known as CMPT, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Mécanisme D'action
The mechanism of action of 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which disrupts the formation of microtubules and leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity to normal cells, which may limit its therapeutic potential. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of research is the identification of the specific molecular targets of this compound, which may lead to the development of more targeted cancer therapies. Additionally, further studies are needed to investigate the potential use of this compound in combination with other cancer treatments, as well as its potential for the treatment of other diseases.
Méthodes De Synthèse
5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol can be synthesized using several methods, including the reaction of 4-chloro-3-methyl-1H-pyrazole with isobutyl isothiocyanate, followed by cyclization with hydrazine hydrate and sodium hydroxide. Another method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with isobutylamine, followed by reaction with thiosemicarbazide and sodium hydroxide. Both methods have been used to produce this compound with high yields and purity.
Applications De Recherche Scientifique
5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth of tumor xenografts in mice, making it a promising candidate for further research in cancer treatment.
Propriétés
Formule moléculaire |
C10H14ClN5S |
|---|---|
Poids moléculaire |
271.77 g/mol |
Nom IUPAC |
3-(4-chloro-1-methylpyrazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H14ClN5S/c1-6(2)4-16-9(12-13-10(16)17)8-7(11)5-15(3)14-8/h5-6H,4H2,1-3H3,(H,13,17) |
Clé InChI |
MGDLTCJXARJPCY-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=NNC1=S)C2=NN(C=C2Cl)C |
SMILES canonique |
CC(C)CN1C(=NNC1=S)C2=NN(C=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)
![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)


![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)
